molecular formula C16H15Cl2N3O B5136510 N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide

N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide

Cat. No. B5136510
M. Wt: 336.2 g/mol
InChI Key: GNMHBTSGDSKDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide, also known as C2, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various research applications due to its unique properties and mechanism of action.

Mechanism of Action

N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide is thought to bind to the active site of enzymes, thereby inhibiting their activity. This compound has also been shown to interact with zinc ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
Studies have shown that N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of neurotransmitters. This inhibition may lead to an increase in the levels of these neurotransmitters, which could have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide in laboratory experiments is its ability to selectively bind to certain enzymes and zinc ions. However, one limitation is that this compound may have off-target effects, which could complicate data interpretation.

Future Directions

There are several potential future directions for research involving N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide. One area of interest is the development of N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide-based fluorescent probes for the detection of zinc ions in vivo. Another potential application is the use of N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide as a tool for studying the role of acetylcholinesterase and butyrylcholinesterase in neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide involves the reaction of 3-chloro-2-methylbenzaldehyde with 2-chlorobenzoylhydrazide in the presence of a base. The resulting product is then treated with acetic anhydride to form N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide.

Scientific Research Applications

N'-(3-chloro-2-methylphenyl)-N-(2-chlorophenyl)-2-oxopropanehydrazonamide has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological samples. This compound has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.

properties

IUPAC Name

N-(3-chloro-2-methylanilino)-N'-(2-chlorophenyl)-2-oxopropanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c1-10-12(17)7-5-9-14(10)20-21-16(11(2)22)19-15-8-4-3-6-13(15)18/h3-9,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMHBTSGDSKDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NNC(=NC2=CC=CC=C2Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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